molecular formula C4H6N4O B1336753 1H-pyrazole-5-carbohydrazide CAS No. 26275-64-9

1H-pyrazole-5-carbohydrazide

Cat. No. B1336753
CAS RN: 26275-64-9
M. Wt: 126.12 g/mol
InChI Key: VWOQOMNXHWAQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrazole-5-carbohydrazide is a compound with the molecular formula C4H6N4O . It’s a five-membered heterocyclic moiety with an extensive therapeutic profile .


Synthesis Analysis

Pyrazole derivatives are synthesized using various methods . For instance, a study reported the synthesis of 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives . Another study synthesized 19 novel N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs .


Molecular Structure Analysis

The molecular structure of 1H-pyrazole-5-carbohydrazide includes three carbon atoms and two nitrogen atoms in adjacent positions . The InChI code is InChI=1S/C4H6N4O/c5-7-4(9)3-1-2-6-8-3/h1-2H,5H2,(H,6,8)(H,7,9) .


Chemical Reactions Analysis

Pyrazole derivatives have been used in various chemical reactions. For instance, 1H-pyrazole-5-carbohydrazide derivatives have been used as potential DNA gyrase inhibitors .


Physical And Chemical Properties Analysis

1H-pyrazole-5-carbohydrazide has a molecular weight of 126.12 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Antidepressant Activity

1H-pyrazole-5-carbohydrazide: derivatives have been studied for their potential antidepressant effects. The structure-activity relationship (SAR) of these compounds suggests that they may interact with biological targets involved in mood regulation and stress response. Research indicates that modifications to the pyrazole nucleus can enhance the antidepressant activity, providing a promising avenue for the development of new therapeutic agents .

Anticonvulsant Properties

The anticonvulsant properties of 1H-pyrazole-5-carbohydrazide derivatives are another area of interest. These compounds have shown efficacy in preclinical models of epilepsy, suggesting their potential use in the treatment of seizure disorders. The exploration of different substituents on the pyrazole ring aims to optimize the pharmacokinetic and pharmacodynamic profiles for better clinical outcomes .

Analgesic and Anti-inflammatory Uses

Pyrazole derivatives, including those with the carbohydrazide moiety, have been identified as potent analgesic and anti-inflammatory agents. Their mechanism of action may involve the inhibition of cyclooxygenase enzymes, which are key players in the inflammatory process. This makes them valuable candidates for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Applications

Some 1H-pyrazole-5-carbohydrazide derivatives have been found to exhibit significant anticancer activity. They can induce apoptosis in cancer cells and may sensitize them to cytotoxic agents. For instance, certain derivatives have shown the ability to inhibit the growth of A549 lung cancer cells in a dosage-dependent and time-dependent manner .

Antimicrobial Activity

The antimicrobial activity of 1H-pyrazole-5-carbohydrazide derivatives is noteworthy. These compounds have been tested against a variety of bacterial and fungal strains, showing potential as broad-spectrum antimicrobial agents. The optimization of these molecules could lead to the development of new antibiotics to combat resistant pathogens .

Antinociceptive Effects

Research has also explored the antinociceptive effects of 1H-pyrazole-5-carbohydrazide derivatives. These compounds may modulate pain perception pathways, offering an alternative to traditional pain management strategies. Their efficacy in preclinical models of pain suggests a promising future for these compounds in analgesic drug development .

Antiparasitic Activity

The antiparasitic activity of 1H-pyrazole-5-carbohydrazide derivatives extends to conditions such as malaria, trypanosomiasis, and leishmaniasis. These compounds have shown effectiveness against the parasites responsible for these diseases, indicating their potential use in antiparasitic drug discovery .

Agrochemical Applications

In the field of agrochemistry, 1H-pyrazole-5-carbohydrazide derivatives have been utilized as insecticidal compounds. They have demonstrated efficacy against agricultural pests, providing a foundation for the development of novel pesticides. The environmental impact and safety profile of these compounds are important considerations in their further development .

Future Directions

Pyrazole derivatives, including 1H-pyrazole-5-carbohydrazide, continue to be a focus in pharmaceutical research due to their extensive therapeutic profile . Future research may focus on exploring more biological activities of these compounds and their potential applications in treating various diseases .

properties

IUPAC Name

1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-7-4(9)3-1-2-6-8-3/h1-2H,5H2,(H,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOQOMNXHWAQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428077
Record name 1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazole-5-carbohydrazide

CAS RN

26275-64-9
Record name 1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazole-5-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1H-pyrazole-5-carbohydrazide
Reactant of Route 3
Reactant of Route 3
1H-pyrazole-5-carbohydrazide
Reactant of Route 4
Reactant of Route 4
1H-pyrazole-5-carbohydrazide
Reactant of Route 5
Reactant of Route 5
1H-pyrazole-5-carbohydrazide
Reactant of Route 6
1H-pyrazole-5-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.